N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the functional groups, especially the amino and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-N-methylamine
- N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Uniqueness
What sets N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H18N4O3S |
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Molecular Weight |
322.39 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3S/c1-10-12(22-14(17-10)18-6-3-4-7-18)13(20)16-9-11(19)15-5-8-21-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
KRHUUSDPNDUWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCCOC |
Origin of Product |
United States |
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